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Compound of Interest

Compound Name: (2S)-Isoxanthohumol

Cat. No.: B1672640 Get Quote

An in-depth analysis of the spectroscopic properties and signaling pathways of (2S)-
Isoxanthohumol, a chiral flavonoid with significant potential in drug development. This guide

provides researchers, scientists, and drug development professionals with essential data and

protocols for the characterization of this compound.

(2S)-Isoxanthohumol, a prenylflavonoid found in hops and beer, has garnered increasing

interest in the scientific community for its diverse biological activities. As a chiral molecule, the

specific stereochemistry of isoxanthohumol plays a crucial role in its bioactivity, necessitating

precise analytical techniques for its characterization. This technical guide offers a

comprehensive overview of the spectroscopic data, experimental protocols, and signaling

pathways associated with (2S)-Isoxanthohumol to support ongoing research and

development efforts.

Spectroscopic Characterization
The structural elucidation and characterization of (2S)-Isoxanthohumol rely on a combination

of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy,

Mass Spectrometry (MS), and Circular Dichroism (CD) spectroscopy. While complete datasets

for the pure (2S)-enantiomer are not readily available in published literature, the following

tables summarize the known spectroscopic data for isoxanthohumol. It is important to note that

much of the available data pertains to the racemic mixture of isoxanthohumol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a cornerstone for the structural determination of organic molecules.

Although a specific, complete dataset for (2S)-Isoxanthohumol is not available, the following

table presents typical ¹H and ¹³C NMR chemical shifts for isoxanthohumol. Assignments are

based on data from related flavonoid structures and general knowledge of NMR chemical

shifts.
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¹H NMR ¹³C NMR

Position
Chemical Shift (δ,

ppm)
Position

Chemical Shift (δ,

ppm)

2 5.3-5.5 (dd) 2 ~79

3ax 2.8-3.0 (dd) 3 ~43

3eq 3.0-3.2 (dd) 4 ~197

6 6.0-6.2 (s) 4a ~103

2' 7.3-7.5 (d) 5 ~162

3' 6.8-7.0 (d) 6 ~92

5' 6.8-7.0 (d) 7 ~164

6' 7.3-7.5 (d) 8 ~106

1'' 3.1-3.3 (d) 8a ~161

2'' 5.1-5.3 (t) 1' ~130

4'' 1.6-1.8 (s) 2' ~128

5'' 1.5-1.7 (s) 3' ~116

5-OCH₃ 3.7-3.9 (s) 4' ~158

4'-OH ~9.5 (s) 5' ~116

7-OH ~12.0 (s) 6' ~128

1'' ~22

2'' ~123

3'' ~132

4'' ~18

5'' ~26

5-OCH₃ ~56
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Note: Chemical shifts are approximate and can vary depending on the solvent and

experimental conditions. s = singlet, d = doublet, t = triplet, dd = doublet of doublets.

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For isoxanthohumol, Electrospray Ionization (ESI) is a commonly used

technique.

Technique Ionization Mode [M+H]⁺ (m/z)
Major Fragment

Ions (m/z)

Fragment

Assignment

ESI-MS/MS Positive 355 299, 235, 179

Loss of the

prenyl group

(C₄H₈), Retro-

Diels-Alder

(RDA)

fragmentation

Note: The fragmentation pattern can provide valuable structural information. The loss of the

prenyl group is a characteristic fragmentation for this class of compounds.

Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is essential for determining the absolute configuration of chiral

molecules like (2S)-Isoxanthohumol. The sign and intensity of the Cotton effects in the CD

spectrum are indicative of the stereochemistry at the chiral center (C-2). For flavanones, the

stereochemistry at C-2 is typically determined by the Cotton effect around 330 nm (n→π*

transition) and 290 nm (π→π* transition). A positive Cotton effect around 330 nm and a

negative Cotton effect around 290 nm are generally indicative of the (2S) configuration.

Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reliable and

reproducible spectroscopic data. The following sections outline general procedures for the

spectroscopic analysis of (2S)-Isoxanthohumol.
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Sample Preparation for Spectroscopic Analysis
A consistent sample preparation protocol is the first step towards high-quality data.

Sample Preparation

Start: (2S)-Isoxanthohumol Sample

Dissolve in appropriate
deuterated solvent (NMR)

or HPLC-grade solvent
(MS, CD)

Filter through a
0.22 µm syringe filter

Transfer to
appropriate vial/cuvette Ready for Analysis

Click to download full resolution via product page

Caption: General workflow for sample preparation.

Protocol:

Compound Isolation/Purification: (2S)-Isoxanthohumol should be isolated and purified to

>95% purity, as determined by HPLC, to avoid interference from impurities. Chiral HPLC is

necessary to separate the (2S)-enantiomer from the (2R)-enantiomer.

Solvent Selection:

NMR: Use high-purity deuterated solvents such as deuterated methanol (CD₃OD) or

deuterated chloroform (CDCl₃). The choice of solvent can affect chemical shifts.

MS: Use HPLC-grade solvents like methanol or acetonitrile, often with a small amount of

formic acid to promote protonation in positive ion mode.

CD: The solvent must be transparent in the wavelength range of interest. Methanol or

acetonitrile are common choices.

Concentration: The concentration of the sample should be optimized for each technique.

NMR: Typically 1-5 mg of sample in 0.5-0.7 mL of solvent.

MS: Typically in the range of 1-10 µg/mL for infusion or LC-MS analysis.
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CD: Concentration depends on the path length of the cuvette and the molar absorptivity of

the compound. A typical starting point is 0.1-1 mg/mL.

NMR Spectroscopy Protocol

NMR Analysis Workflow

Prepared NMR Sample

Place in NMR Spectrometer

Set Experimental Parameters
(¹H, ¹³C, COSY, HSQC, HMBC)

Acquire Data

Process FID
(Fourier Transform, Phasing, Baseline Correction)

Analyze Spectrum
(Peak Picking, Integration, Assignment)

Click to download full resolution via product page

Caption: Workflow for NMR data acquisition and analysis.

Protocol:
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Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous

magnetic field.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

2D NMR Acquisition:

Acquire 2D NMR spectra such as COSY (Correlated Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation) to aid in the complete assignment of proton and carbon signals.

Data Processing: Process the raw data using appropriate NMR software. This includes

Fourier transformation, phase correction, baseline correction, and referencing the chemical

shifts (e.g., to the residual solvent peak).

Mass Spectrometry (ESI-MS/MS) Protocol
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ESI-MS/MS Analysis Workflow

Prepared MS Sample

Infuse sample into
ESI source

Acquire Full Scan MS
(MS1) to find [M+H]⁺

Isolate [M+H]⁺ ion
(m/z 355)

Fragment precursor ion
(Collision-Induced Dissociation)

Acquire Product Ion Scan
(MS2)

Analyze Fragmentation
Pattern

 

CD Spectroscopy Workflow

Prepared CD Sample

Place sample in
quartz cuvette

Place cuvette in
CD Spectropolarimeter

Acquire blank spectrum
(solvent only)

Acquire sample spectrum
(e.g., 400-200 nm)

Subtract blank from
sample spectrum

Analyze Cotton effects
to determine stereochemistry
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Isoxanthohumol's Interference with JAK/STAT Pathway

Cytokine

Cytokine Receptor

JAK

activates

STAT

phosphorylates

p-STAT (dimer)

dimerizes

Nucleus

translocates to

Gene Expression
(Pro-inflammatory, Oncogenic)

regulates

Isoxanthohumol

disrupts

Click to download full resolution via product page
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Available at: [https://www.benchchem.com/product/b1672640#spectroscopic-data-for-2s-
isoxanthohumol-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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